Cas no 1889271-24-2 (1-(1H-inden-4-yl)ethanone)

1-(1H-inden-4-yl)ethanone is a versatile organic compound featuring an indene core substituted with an acetyl group at the 4-position. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and material science. The compound’s ketone functionality allows for further derivatization, enabling the formation of more complex molecules through condensation, reduction, or nucleophilic addition reactions. Its indene scaffold contributes to potential biological activity, making it valuable in medicinal chemistry research. The product is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its well-defined molecular architecture facilitates precise modifications, supporting its use in targeted chemical synthesis.
1-(1H-inden-4-yl)ethanone structure
1-(1H-inden-4-yl)ethanone structure
Product Name:1-(1H-inden-4-yl)ethanone
CAS No:1889271-24-2
MF:C11H10O
MW:158.196503162384
MDL:MFCD31652606
CID:4627125
PubChem ID:17819861
Update Time:2025-08-02

1-(1H-inden-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-inden-4-yl)ethanone
    • MDL: MFCD31652606
    • Inchi: 1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3
    • InChI Key: JOSNCHQXTAWOIT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CC=CC2CC=CC=21

Computed Properties

  • Exact Mass: 158.073164938g/mol
  • Monoisotopic Mass: 158.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

1-(1H-inden-4-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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Additional information on 1-(1H-inden-4-yl)ethanone

1-(1H-inden-4-yl)ethanone (CAS No. 1889271-24-2): A Versatile Building Block in Organic Synthesis

1-(1H-inden-4-yl)ethanone (CAS No. 1889271-24-2) is an important organic compound that has gained significant attention in recent years due to its unique chemical structure and wide range of applications in pharmaceutical research and material science. This aromatic ketone derivative, featuring an indenyl core structure, serves as a valuable intermediate in the synthesis of various biologically active molecules and functional materials.

The compound's molecular formula is C11H10O, with a molecular weight of 158.20 g/mol. Its structure combines the aromatic indene system with an acetyl functional group, making it particularly useful for cross-coupling reactions and cyclization processes. Researchers have shown growing interest in 1-(1H-inden-4-yl)ethanone derivatives for their potential in developing new therapeutic agents, especially in areas like neurological disorders and anti-inflammatory drugs - topics that currently dominate pharmaceutical research discussions.

In the field of medicinal chemistry, 1-(1H-inden-4-yl)ethanone serves as a crucial scaffold for designing novel drug candidates. Recent studies published in high-impact journals have highlighted its role in developing potential treatments for Alzheimer's disease and Parkinson's disease, two neurological conditions that represent significant unmet medical needs. The compound's ability to interact with various enzyme targets in the central nervous system makes it particularly valuable for neuroscientific research.

From a synthetic chemistry perspective, CAS 1889271-24-2 offers multiple reactive sites that allow for diverse chemical modifications. The acetyl group can undergo typical ketone reactions such as reductions, nucleophilic additions, and condensations, while the aromatic system is amenable to electrophilic aromatic substitution and metal-catalyzed coupling reactions. This versatility explains why many research laboratories consistently search for "1-(1H-inden-4-yl)ethanone synthesis" and "CAS 1889271-24-2 applications" in scientific databases.

The material science community has also explored applications of 1-(1H-inden-4-yl)ethanone in developing organic semiconductors and photovoltaic materials. Its conjugated π-electron system makes it suitable for creating charge-transport materials used in OLED devices and organic solar cells. With the global push toward renewable energy solutions, researchers are actively investigating how indenone derivatives like this compound can contribute to more efficient energy conversion technologies.

Quality control of 1-(1H-inden-4-yl)ethanone typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound generally appears as a white to light yellow crystalline powder with high purity (>98%). Storage recommendations suggest keeping it in a cool, dry place away from light, preferably at temperatures between 2-8°C for long-term stability. These specifications are particularly important for researchers searching for "high purity 1-(1H-inden-4-yl)ethanone" or "CAS 1889271-24-2 specifications".

Recent advancements in green chemistry have led to improved synthetic routes for 1-(1H-inden-4-yl)ethanone that minimize environmental impact. Novel catalytic methods and solvent-free conditions are being developed to produce this compound more sustainably. This aligns with current industry trends toward eco-friendly chemical synthesis, a topic generating significant discussion among chemists and environmental scientists alike.

The commercial availability of 1-(1H-inden-4-yl)ethanone has increased in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends show moderate stability, though fluctuations may occur based on raw material availability and production scale.

From a safety perspective, standard laboratory precautions are sufficient when handling 1-(1H-inden-4-yl)ethanone. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used. The compound's material safety data sheet (MSDS) provides detailed handling instructions that address common researcher concerns about "CAS 1889271-24-2 safety" and "1-(1H-inden-4-yl)ethanone handling".

Looking forward, the scientific community anticipates continued growth in applications for 1-(1H-inden-4-yl)ethanone, particularly in drug discovery and advanced materials. Its structural features make it an attractive building block for designing molecules with tailored properties. As research into personalized medicine and sustainable technologies advances, this compound will likely play an increasingly important role in chemical innovation.

For researchers considering working with 1-(1H-inden-4-yl)ethanone, numerous published protocols exist for its functionalization and derivatization. Recent patent literature reveals innovative uses in catalysis and material science, while journal articles demonstrate its utility in creating biologically active molecules. The compound's combination of synthetic accessibility and structural versatility ensures its continued relevance in chemical research.

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